molecular formula C9H11N3O B2951544 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 168686-52-0

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2951544
CAS No.: 168686-52-0
M. Wt: 177.207
InChI Key: LGUPGJGZZOGIGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

It is known that electron-donating groups (EDGs) at position 7 on the fused ring of PPs improve both the absorption and emission behaviors . This suggests that 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one may interact with enzymes, proteins, and other biomolecules in a way that influences these properties.

Cellular Effects

Pps have been identified as strategic compounds for studying the dynamics of intracellular processes . This suggests that this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that PPs exert their effects at the molecular level through interactions with biomolecules . These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Pps have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media. This method is advantageous due to its environmentally friendly nature and good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and green synthetic routes, such as the one involving KHSO4, is likely to be favored due to environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one

Uniqueness

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOIWYLKRMOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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